Polygalacic acid

描述

准备方法

化学反应分析

反应类型

毛蕊花皂苷G经历各种化学反应,包括:

氧化: 该反应可以改变化合物中存在的羟基.

还原: 还原反应可以改变三萜结构中的双键.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬.

还原: 使用硼氢化钠和氢化铝锂等还原剂.

取代: 酰氯和卤代烷烃等试剂用于取代反应.

形成的主要产物

科学研究应用

Neuroprotective Properties

Cognitive Impairment and Alzheimer's Disease

Recent studies have demonstrated that polygalacic acid exhibits neuroprotective effects, particularly in the context of Alzheimer's disease. Research indicates that this compound can attenuate cognitive deficits by regulating inflammation through the PPARγ/NF-κB signaling pathway. In vitro studies showed that this compound reduces the production of inflammatory cytokines and decreases neuronal apoptosis in microglial cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study: In Vivo Effects

In an experimental model of Alzheimer's disease using Aβ42 oligomer-induced mice, this compound administration resulted in significant improvements in cognitive function and reduced levels of inflammatory markers. This suggests that this compound may serve as a valuable candidate for future drug development aimed at treating Alzheimer's disease .

Anti-Inflammatory Applications

Mechanism of Action

this compound has been investigated for its anti-inflammatory properties, particularly in conditions such as osteoarthritis. Studies indicate that it modulates inflammatory pathways and reduces the expression of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory disorders .

Case Study: Osteoarthritis

In an experimental setup, this compound was shown to reduce inflammation markers in animal models of osteoarthritis. The compound's ability to inhibit inflammatory responses suggests its potential utility in treating chronic inflammatory diseases .

Drug Delivery Systems

Biocompatibility and Drug Carrier Potential

this compound's biocompatibility and biodegradability make it an attractive candidate for drug delivery applications. Its properties allow it to serve as a carrier for various therapeutic agents, enhancing their efficacy and bioavailability.

Research Findings

Studies have explored the use of this compound in developing nanocomplexes for targeted drug delivery. For instance, researchers have designed polymeric nanoparticles that utilize this compound to improve the delivery of chemotherapeutic agents, demonstrating enhanced therapeutic outcomes in cancer models .

Summary of Applications

作用机制

毛蕊花皂苷G主要通过调节胆碱能系统发挥其作用。 它降低乙酰胆碱酯酶活性,增加胆碱乙酰转移酶活性,并提高海马体和额叶皮层中的乙酰胆碱水平 . 此外,它显着改善神经炎症和氧化应激,有助于其神经保护作用 .

相似化合物的比较

类似化合物

人参皂苷Rg1: 另一种具有神经保护作用的三萜皂苷.

黄芪皂苷IV: 以其抗炎和抗氧化作用而闻名.

常春藤皂苷: 表现出类似的神经保护和抗炎活性.

独特性

毛蕊花皂苷G因其对胆碱能系统的特定调节及其强大的神经保护作用而独一无二 . 它显著提高胆碱能系统反应性并减少神经炎症的能力使其区别于其他类似化合物 .

生物活性

Polygalacic acid (PA), a bioactive compound derived from the traditional Chinese medicinal plant Polygala tenuifolia, has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-inflammatory effects, and antimicrobial properties. This article delves into the molecular mechanisms, experimental findings, and potential therapeutic applications of PA based on recent research.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of Alzheimer's disease (AD).

- Anti-inflammatory Activity : PA has been shown to attenuate cognitive impairment by regulating inflammation through the PPARγ/NF-κB signaling pathway. In a study involving Aβ42 oligomer-induced AD mice, PA administration resulted in decreased levels of inflammatory cytokines and reduced neuronal apoptosis in N2a cells .

- Cognitive Improvement : Behavioral tests indicated that PA significantly improved cognitive function in treated mice compared to control groups. The treatment involved administering PA at doses of 6 mg/kg/day and 12 mg/kg/day over three weeks, with assessments conducted through various cognitive tests .

Table 1: Summary of Neuroprotective Effects of this compound

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vivo | Aβ42-induced AD mice | Improved cognitive function; reduced inflammatory markers |

| In Vitro | N2a neuronal cells | Decreased apoptosis; reduced cytokine production |

| Mechanistic Study | Network pharmacology analysis | Targeted PPARγ pathway; inhibition of NF-κB signaling |

2. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, which are crucial for its therapeutic potential in various diseases.

Research Findings

- Microglial Activation : PA reduces the activation of microglia and subsequent release of pro-inflammatory mediators. This was demonstrated using a co-culture system where microglia were stimulated with Aβ42 oligomers .

- Cytokine Production : The compound effectively decreased the production of inflammatory cytokines in both in vivo and in vitro studies, suggesting its role as a modulator of neuroinflammation.

3. Antimicrobial Activity

This compound also displays antimicrobial properties against various pathogens, making it a candidate for developing alternative antimicrobial agents.

Case Studies

- Fungal Inhibition : In a study assessing the antifungal activity of PA against Candida albicans, it was found to inhibit growth significantly at specific concentrations . The effectiveness was measured by comparing the inhibition zones against standard antifungal agents.

- Bacterial Activity : PA demonstrated inhibitory effects against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae, indicating its broad-spectrum antimicrobial potential .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 13.50 ± 0.71 | Varies |

| Staphylococcus epidermidis | 9.00 ± 1.41 | Varies |

| Klebsiella pneumoniae | 9.50 ± 0.71 | Varies |

4. Conclusion and Future Directions

This compound emerges as a promising bioactive compound with multifaceted biological activities, particularly in neuroprotection and antimicrobial action. Its ability to modulate inflammation and protect neuronal cells suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Continued research into its mechanisms and broader applications could pave the way for new therapeutic strategies.

Future studies should focus on:

- Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.

- Mechanistic Studies : Further elucidating the molecular pathways involved in its biological activities.

- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic effects.

属性

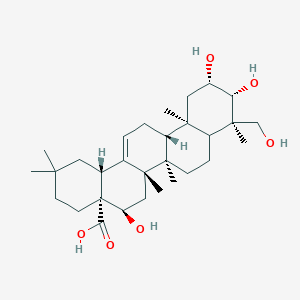

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20?,21-,22-,23+,26+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGGRGBDMBZXKF-KZMOAHQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944988 | |

| Record name | 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22338-71-2 | |

| Record name | Polygalacic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。